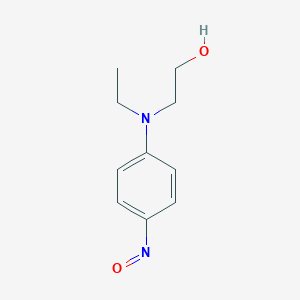

2-(N-Ethyl-p-nitrosoanilino)ethanol

Description

Contextualization within Nitrosoaniline Chemistry

Nitrosoanilines are a class of aromatic compounds that feature both a nitroso (-N=O) and an amino (-NH₂) or substituted amino group attached to a benzene (B151609) ring. The position of the nitroso group relative to the amino group significantly influences the molecule's properties. In the case of 2-(N-Ethyl-p-nitrosoanilino)ethanol, the "p" (para) designation indicates that the nitroso group is located at the fourth carbon position relative to the substituted amino group on the aniline (B41778) ring.

The chemistry of nitroso compounds is rich and varied. The nitroso group is a potent electron-withdrawing group, which influences the electron density distribution across the aromatic ring and the reactivity of the substituted amino group. A key reaction for the synthesis of p-nitrosoanilines is the Fischer-Hepp rearrangement. This reaction typically involves the acid-catalyzed rearrangement of an N-nitrosamine precursor to form the C-nitroso isomer, which is a crucial method for preparing para-nitroso secondary anilines that are often not accessible through direct nitrosation of the aromatic ring.

Role as an Ethanolamine (B43304) Derivative in Synthetic Design

The presence of the N-(2-hydroxyethyl) group classifies this compound as a derivative of ethanolamine. Ethanolamines are bifunctional compounds containing both an amine and an alcohol functional group. tianxiangchemicals.com This dual functionality makes them highly valuable building blocks in organic synthesis.

In the structure of this compound, the primary alcohol group (-CH₂CH₂OH) offers a reactive site for a variety of chemical transformations. It can undergo esterification, etherification, or oxidation to an aldehyde or carboxylic acid, providing a synthetic handle to introduce new functionalities or to link the molecule to other structures, such as polymers or other organic scaffolds. The precursor to this compound, 2-(N-Ethylanilino)ethanol, serves as an intermediate in the synthesis of dyes, highlighting the utility of the ethanolamine moiety in building larger, more complex molecules.

Significance in Advanced Chemical Research Paradigms

While specific, in-depth research focused solely on this compound is not extensively documented in publicly accessible literature, its chemical structure points to its significance as a specialized chemical intermediate. Chemical suppliers identify it as a key intermediate for specialty dyes and pigments, a photosensitizer in photochemical reactions, and a precursor in the synthesis of other nitroso compounds.

Its role as a dye intermediate is particularly noteworthy. The chromophoric nitroso group in conjunction with the auxochromic substituted amino group forms a classic dye structure. The ethanolamine side chain can be further functionalized to modify the dye's properties, such as its solubility, or to covalently bond it to a substrate. The reduction of the nitroso group to an amino group would yield a p-phenylenediamine (B122844) derivative, a class of compounds that are fundamental in dye chemistry, including in applications for hair coloring and photographic developers. For instance, the related compound N,N-Bis(2-hydroxyethyl)-p-phenylenediamine is a known primary intermediate in oxidative hair dye formulations.

The photosensitizing properties suggested by chemical suppliers imply potential applications in photochemistry and polymer science. Photosensitizers are molecules that can absorb light and transfer the energy to other molecules, thereby initiating photochemical reactions. This property is crucial in processes such as photopolymerization and photodynamic therapy, although specific applications for this compound have not been detailed in primary research literature.

Structure

3D Structure

Properties

IUPAC Name |

2-(N-ethyl-4-nitrosoanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-12(7-8-13)10-5-3-9(11-14)4-6-10/h3-6,13H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHFJLCKIHUWBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=CC=C(C=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059659 | |

| Record name | Ethanol, 2-[ethyl(4-nitrosophenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135-72-8 | |

| Record name | N-Ethyl-N-(2-hydroxyethyl)-4-nitrosoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(N-Ethyl-p-nitrosoanilino)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(N-Ethyl-p-nitrosoanilino)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-[ethyl(4-nitrosophenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-[ethyl(4-nitrosophenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(N-ethyl-p-nitrosoanilino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(N-ETHYL-P-NITROSOANILINO)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1389D36KQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Analyses

The arrangement of electrons within a molecule dictates its chemical and physical properties. Electronic structure and molecular orbital analyses are fundamental to understanding the reactivity, stability, and spectroscopic characteristics of 2-(N-Ethyl-p-nitrosoanilino)ethanol.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of this size. DFT methods are used to calculate the ground-state electronic structure, providing key information about the distribution of electron density and the energies of molecular orbitals.

In studies of related aromatic nitroso compounds, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), have been instrumental. nih.govnih.gov For this compound, such calculations would reveal the charge distribution across the molecule, highlighting the electrophilic and nucleophilic sites. The nitroso group (-N=O) and the aromatic ring are key areas of interest. The nitrogen and oxygen atoms of the nitroso group are expected to possess significant partial negative charges, while the electron-donating ethylamino group influences the electron density of the phenyl ring.

A crucial aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO is likely to be localized on the electron-rich aniline (B41778) moiety, while the LUMO would be centered on the electron-accepting nitroso group.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | -1.8 eV | Indicates the energy of the lowest available electron orbital and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 4.7 eV | Reflects the chemical reactivity and electronic excitation energy. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve as illustrative examples of what DFT calculations would yield. Actual values would require specific computational studies.

Time-Dependent DFT (TD-DFT) for Excited State Dynamics

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited-state properties, such as electronic absorption spectra. researchgate.net

TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. researchgate.net For a molecule containing a chromophore like the p-nitrosoaniline group, these calculations are invaluable for interpreting its UV-Visible spectrum. The primary electronic transitions would likely involve the promotion of an electron from a π orbital of the aniline ring (part of the HOMO) to a π* orbital of the nitroso group (part of the LUMO), often referred to as a π → π* or an intramolecular charge transfer (ICT) transition. The solvent environment can also be modeled in TD-DFT calculations to provide more accurate predictions of spectroscopic behavior in solution. nih.gov

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the potential reaction pathways of a molecule, providing insights that are often difficult to obtain through experimental means alone.

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its geometric parameters. By mapping the PES for a reaction involving this compound, chemists can identify the most likely pathways from reactants to products. nih.gov This involves locating the energy minima corresponding to stable molecules (reactants, intermediates, and products) and the saddle points corresponding to transition states.

For instance, the tautomerization of the nitroso group to an oxime, a common reaction for C-nitroso compounds, could be investigated by mapping the PES. nih.gov This would involve calculating the energy of the system as the hydrogen atom moves from an adjacent carbon to the oxygen atom of the nitroso group.

Transition State Characterization

A transition state represents the highest energy point along a reaction coordinate. Identifying and characterizing the transition state is crucial for understanding the kinetics of a reaction, as its energy determines the activation barrier. Computational methods allow for the precise location of transition state structures and the calculation of their energies. nih.gov

Vibrational frequency analysis is a key step in transition state characterization. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net For a potential reaction of this compound, such as dimerization or reaction with another molecule, locating the transition state and calculating the activation energy would provide quantitative information about the reaction rate.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule and its interactions with other molecules are critical to its function.

The presence of the flexible ethyl and ethanol (B145695) groups attached to the aniline nitrogen means that this compound can exist in multiple conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable (lowest energy) conformers. This is typically done by rotating the single bonds and calculating the energy at each step.

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a significant role in the properties of the condensed phases of the compound. The hydroxyl group (-OH) of the ethanol substituent is capable of acting as both a hydrogen bond donor and acceptor. Computational studies can quantify the strength and geometry of these hydrogen bonds, which would be crucial for understanding its crystal packing or its behavior in protic solvents. Natural Bond Orbital (NBO) analysis is a computational technique that can be used to analyze these interactions in detail. nih.gov

Simulation of Spectroscopic Properties for Validation

The validation of theoretical models through the simulation of spectroscopic properties is a cornerstone of modern computational chemistry. For the compound this compound, computational methods, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in predicting and understanding its spectroscopic characteristics. mdpi.com This approach allows for a direct comparison between calculated spectra and experimental data, thereby validating the accuracy of the computational model used to describe the molecule's electronic structure and geometry.

The process begins with the optimization of the ground-state geometry of this compound using DFT. This step is crucial as the accuracy of subsequent spectroscopic simulations is highly dependent on the quality of the optimized molecular structure. nih.gov Following geometry optimization, a frequency analysis is typically performed to confirm that the structure corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies. mdpi.com

UV-Vis Spectroscopy Simulation

The electronic absorption spectrum (UV-Vis) is one of the most common properties simulated for validation. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic transitions of molecules in their excited states. mdpi.comresearchgate.net The simulation provides information on the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net

The choice of the functional and basis set is critical for the accuracy of TD-DFT calculations. nih.govnih.gov For molecules like this compound, which contains an aromatic ring, a nitroso group, and an amino group, hybrid functionals such as B3LYP or range-separated functionals like CAM-B3LYP are often employed. mdpi.comnih.govnih.gov These are typically paired with a sufficiently flexible basis set, for instance, 6-311+G(d,p), to accurately describe the electronic distribution. mdpi.comresearchgate.net Solvent effects are also a key consideration and are often incorporated using a Polarizable Continuum Model (PCM) to mimic the experimental conditions more closely. mdpi.comresearchgate.net

A hypothetical comparison between experimental and TD-DFT simulated UV-Vis data for this compound in a solvent like methanol (B129727) is presented below. The agreement between the calculated and experimental λmax values, often within a small margin of error, serves to validate the chosen computational methodology. mdpi.com

Table 1: Comparison of Simulated and Experimental UV-Vis Spectral Data for this compound.

| Transition | Calculated λmax (nm) [TD-DFT/B3LYP/6-311+G(d,p)] | Oscillator Strength (f) | Major Contribution | Hypothetical Experimental λmax (nm) |

|---|---|---|---|---|

| S0 → S1 | 415 | 0.45 | HOMO → LUMO | 420 |

| S0 → S2 | 298 | 0.82 | HOMO-1 → LUMO | 305 |

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation

Beyond UV-Vis spectra, the simulation of vibrational (IR) and nuclear magnetic resonance (NMR) spectra provides further avenues for validating computational models.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated at the same level of theory used for geometry optimization. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation. A comparison of the simulated IR spectrum with an experimental FT-IR spectrum can confirm the presence of key functional groups, such as the N=O stretch of the nitroso group, the C-N stretching of the aniline moiety, and the O-H stretch of the ethanol group. mdpi.com

NMR Spectroscopy: The simulation of ¹H and ¹³C NMR spectra is achieved by calculating the isotropic magnetic shielding constants of the nuclei. The chemical shifts are then determined by referencing these values to a standard, such as Tetramethylsilane (TMS). The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net The accuracy of the predicted chemical shifts provides strong evidence for the correctness of the computed electronic structure.

A hypothetical data table comparing calculated and experimental chemical shifts for key atoms in this compound is shown below.

Table 2: Comparison of Simulated and Experimental ¹³C NMR Chemical Shifts (δ, ppm) for this compound.

| Carbon Atom | Calculated δ (ppm) [GIAO-DFT/B3LYP] | Hypothetical Experimental δ (ppm) |

|---|---|---|

| C (aromatic, para to N(Et)CH₂CH₂OH) | 155.2 | 154.8 |

| C (aromatic, attached to N=O) | 148.5 | 149.1 |

| C (aromatic, ortho to N(Et)CH₂CH₂OH) | 112.8 | 113.5 |

| C (CH₂OH) | 59.7 | 60.1 |

| C (N-CH₂) | 48.3 | 48.9 |

| C (CH₃) | 12.9 | 13.2 |

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2-(N-Ethyl-p-nitrosoanilino)ethanol. By analyzing the magnetic properties of its atomic nuclei, researchers can piece together its connectivity and spatial arrangement.

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within the molecule. The chemical shift, integration, and multiplicity of the signals in a ¹H NMR spectrum allow for the assignment of each proton to its specific location in the molecule's framework. For this compound, the aromatic protons typically appear in the downfield region, while the aliphatic protons of the ethyl and ethanolamine (B43304) moieties resonate at higher field strengths. This technique is also invaluable for monitoring the progress of reactions involving this compound, as changes in the spectrum can indicate the consumption of reactants and the formation of products.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound

| Functional Group | Chemical Shift (δ) ppm | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 6.7-7.8 | Multiplet | 4H |

| -CH₂- (Ethanol) | 3.6-3.8 | Triplet | 2H |

| -CH₂- (Ethyl) | 3.4-3.6 | Quartet | 2H |

| -OH | Variable | Singlet | 1H |

| -CH₂- (Ethanol) | 2.5-2.7 | Triplet | 2H |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (δ) ppm |

|---|---|

| C=N (Nitroso) | ~150 |

| Aromatic C-N | ~145 |

| Aromatic C-H | 110-130 |

| -CH₂- (Ethanol, attached to N) | ~55 |

| -CH₂- (Ethanol, attached to O) | ~60 |

| -CH₂- (Ethyl) | ~45 |

Note: These are predicted values and can vary.

For molecules with stereocenters, advanced NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be utilized to determine their relative stereochemistry. While this compound itself is achiral, derivatives or reaction products containing stereocenters would necessitate the use of such experiments to elucidate their three-dimensional structure. These techniques measure the spatial proximity of nuclei, providing crucial insights into the stereochemical outcome of synthetic transformations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of this compound and can also provide information about its elemental composition and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million. This precision allows for the unambiguous determination of the molecular formula of this compound (C₉H₁₂N₂O₂). By comparing the experimentally measured exact mass to the calculated mass for a proposed formula, researchers can confidently confirm the elemental composition of the compound.

Table 3: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass | Observed Exact Mass (m/z) |

|---|

Mass spectrometry is also a valuable tool for studying the mechanisms of reactions involving this compound. By analyzing the reaction mixture at various time points, it is possible to identify reaction intermediates and byproducts. Tandem mass spectrometry (MS/MS) experiments can be performed to fragment ions of interest, providing structural information that helps to elucidate the pathways and mechanisms of complex chemical transformations.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are indispensable for elucidating the molecular features of a compound. IR spectroscopy provides insights into the functional groups present, while UV-Vis spectroscopy reveals information about the electronic transitions within the molecule.

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. A detailed search of scientific literature and chemical databases did not yield any specific experimental IR spectral data for this compound.

However, based on its molecular structure, the following table outlines the expected characteristic IR absorption bands for the functional groups present in this compound. This predictive analysis is based on established correlation tables for IR spectroscopy.

| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, hydrogen-bonded | 3500-3200 (broad) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| N=O (Nitroso) | Stretching | ~1500 |

| C-N (Aromatic Amine) | Stretching | 1335-1250 |

| C-O (Alcohol) | Stretching | 1260-1050 |

| C-H (Aromatic) | Out-of-plane Bending | 900-675 |

This table is predictive and not based on experimental data for the specified compound.

Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The presence of the nitroso group and the aniline (B41778) moiety suggests that this compound possesses significant chromophoric properties.

A thorough review of available scientific literature and databases revealed no specific experimental UV-Vis absorption spectra or data for this compound. The chromophoric system in this molecule, consisting of the p-nitrosoaniline core, is expected to exhibit characteristic absorption bands in the UV-Vis region. The nitroso group (N=O) and the substituted benzene (B151609) ring are known chromophores that typically lead to absorptions corresponding to π → π* and n → π* electronic transitions. The exact wavelengths (λmax) and molar absorptivities (ε) would be dependent on the solvent used and the specific electronic environment of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural elucidation.

An extensive search of crystallographic databases and the scientific literature did not locate any published single-crystal X-ray diffraction data or solved crystal structures for this compound. Therefore, definitive experimental data on its solid-state conformation, crystal packing, and intermolecular interactions are not available in the public domain.

| Parameter | Data |

| Crystal System | Not Available |

| Space Group | Not Available |

This table reflects the absence of publicly available X-ray crystallographic data.

Applications in Advanced Chemical Research and Materials Science

Reagent and Intermediate in Organic Synthesis

The utility of 2-(N-Ethyl-p-nitrosoanilino)ethanol as a building block in organic synthesis is significant, primarily due to the reactivity of the N-nitrosoaniline moiety. This functionality allows it to act as both a precursor to more complex molecular frameworks and as a functional group that can direct specific chemical transformations.

N-nitrosoanilines, including this compound, are valuable intermediates in the synthesis of various nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and dyes. nih.govnih.govmdpi.com The nitroso group can undergo a variety of transformations, making it a versatile handle for constructing cyclic systems.

For instance, N-nitrosoanilines can be used in rhodium-catalyzed reactions with sulfoxonium ylides to produce 3-nitrosoindoles in a one-pot process. researchgate.net This transformation involves an initial C-H activation followed by a cyclization and nitroso transfer, demonstrating the dual role of the nitroso group. researchgate.net Furthermore, the synthesis of N-alkyl indoles has been achieved from N-nitrosoanilines and iodonium (B1229267) ylides, where the nitroso group acts as a traceless directing group. researchgate.net The ability to form diverse heterocyclic systems, such as indoles, quinoxalines, and pyridazines, underscores the importance of N-nitrosoaniline derivatives as precursors in synthetic organic chemistry. researchgate.netmdpi.com

One of the most significant recent applications of the N-nitroso group is its role as an effective directing group in transition-metal-catalyzed C-H bond functionalization. researchgate.net The lone pair of electrons on the nitrogen atom of the nitroso group can coordinate with a transition metal center, bringing the catalyst into close proximity to the ortho C-H bond of the aniline (B41778) ring. frontiersin.orgnih.gov This directed C-H activation enables the selective introduction of new functional groups at a specific position, a powerful strategy for elaborating aromatic structures. researchgate.net

This methodology has been successfully employed using various transition metals, including rhodium(III), palladium, and cobalt, to form new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. researchgate.netfrontiersin.org For example, rhodium(III)-catalyzed C-H activation of N-nitrosoanilines with partners like substituted allyl alcohols allows for the efficient synthesis of ortho-functionalized β-aryl aldehydes and ketones. frontiersin.orgnih.gov The N-nitroso group is often described as a "traceless" directing group because it can be easily installed and subsequently removed or converted into another functional group after the C-H activation step. researchgate.netfrontiersin.orgnih.gov

Table 1: Examples of N-Nitroso Directed C-H Functionalization Reactions This table is interactive. Click on the headers to sort.

| Catalyst System | Reaction Partner | Bond Formed | Product Type | Citation(s) |

|---|---|---|---|---|

| Rh(III) | Allyl Alcohols | C-C | β-Aryl Aldehydes/Ketones | frontiersin.org, nih.gov, researchgate.net |

| Rh(III) | Sulfoxonium Ylides | C-C, C-N | 3-Nitrosoindoles | researchgate.net |

| Rh(III) | Iodonium Ylides | C-C, C-N | N-Alkyl Indoles | researchgate.net |

| Various (Pd, Co, Ru, Ir) | Alkenes, Alkynes, etc. | C-C, C-O, C-N, C-X | Various ortho-Substituted Anilines | researchgate.net |

The directing ability of the nitroso group is distinct from the related nitro group. While the nitro group is a meta-directing deactivator in electrophilic aromatic substitution, the nitroso group acts as an ortho-, para-directing group. vaia.comwikipedia.org This is because, despite its electron-withdrawing inductive effect, the nitrogen's lone pair can donate electron density to the aromatic ring through resonance, stabilizing the intermediates for ortho and para attack. vaia.comstackexchange.comvaia.com

Development of Functional Materials

The electronic properties of this compound make it an interesting candidate for incorporation into functional materials. The design of new materials with specific electronic or optical properties often relies on the strategic arrangement of atoms and functional groups to achieve desired outcomes. colostate.edu

While specific research on this compound in organic semiconductors is not widely documented, its structure contains features relevant to this field. The molecule possesses an electron-donating N-ethyl-N-(2-hydroxyethyl)amino group and an electron-withdrawing p-nitroso group. This "push-pull" electronic structure is a common design motif in molecules developed for organic electronics, including organic photovoltaics and non-linear optical materials. Such systems can exhibit interesting charge-transfer characteristics. The development of functional materials often involves synthesizing and evaluating new compounds to understand structure-property relationships, a process for which molecules like this compound could be considered. colostate.edu

Aniline derivatives are foundational intermediates in the synthesis of a vast array of dyes and pigments, particularly azo dyes. kawachem.co.jpmade-in-china.com Compounds like this compound can serve as precursors in this industry. The key mechanistic step involves the transformation of the para-nitroso group into a functionality suitable for dye synthesis.

The most common pathway involves the chemical reduction of the nitroso group (-N=O) to a primary amino group (-NH2). This creates a para-substituted aniline derivative. This new amine can then undergo diazotization—a reaction with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures—to form a diazonium salt. This diazonium salt is a highly reactive electrophile that readily undergoes an azo coupling reaction with an electron-rich coupling component (such as a phenol (B47542) or another aniline derivative) to form the final azo dye, characterized by the -N=N- chromophore.

Table 2: Mechanistic Pathway from this compound to an Azo Dye This table is interactive. Click on the headers to sort.

| Step | Reaction Name | Key Reagents | Intermediate/Product | Mechanistic Role |

|---|---|---|---|---|

| 1 | Reduction | e.g., Zn/HCl, H₂/Pd-C | p-Aminoaniline derivative | Conversion of nitroso to primary amine |

| 2 | Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium salt | Formation of the electrophilic species |

| 3 | Azo Coupling | Electron-rich arene (e.g., phenol, aniline) | Azo dye | Formation of the final chromophore |

Applications in Mechanistic Biological Chemistry Studies (Chemical Interaction Focus)

N-nitroso compounds are a significant class of molecules in the study of chemical carcinogenesis and mutagenesis due to their interactions with biological macromolecules. nih.gov While not used therapeutically, compounds like this compound can serve as tools in mechanistic studies to understand how chemical agents interact with biological systems. nih.gov

The chemical basis for the biological activity of many N-nitroso compounds is their ability to act as alkylating agents, particularly towards DNA. nih.gov Under acidic conditions, such as those found in the stomach, or through metabolic activation, N-nitroso compounds can generate highly reactive electrophilic species, such as diazonium ions. dur.ac.ukrsc.org These electrophiles can then attack nucleophilic sites on DNA bases, with the N7 and O6 positions of guanine (B1146940) being common targets. nih.gov This alkylation can lead to DNA damage, mispairing during replication, and ultimately, mutations that may initiate carcinogenic processes. svedbergopen.com

The interaction is not limited to DNA. N-nitroso compounds can also interact with other biological materials and can be involved in the generation of reactive nitrogen species (RNS). nih.govsvedbergopen.com Furthermore, the ethanol (B145695) moiety of the molecule can have its own set of biological interactions. Ethanol itself can react with nitric oxide (NO) or its derivatives to form ethyl nitrite, a metabolite that can act as an NO donor and prolong its biological effects. nih.gov Studying the chemical behavior of molecules like this compound in biological environments helps to elucidate the mechanisms of toxicity and the complex pathways of xenobiotic metabolism. nih.govnih.gov

Despite a comprehensive search for scientific literature, no detailed research findings, data, or scholarly articles could be located regarding the specific applications of the chemical compound "this compound" as a probe in enzyme inhibition studies or as an artificial electron acceptor in redox enzyme characterization.

The search yielded basic chemical and physical properties of the compound, including its molecular formula (C10H14N2O2) and molecular weight (194.23 g/mol ), as well as various synonyms and identifiers. However, in-depth information on its use in the specified areas of advanced chemical research and materials science is not available in the public domain based on the conducted searches.

Therefore, this article cannot be generated as the core information required for the specified outline is not present in the accessible scientific literature.

Comparative Studies and Analogues in Chemical Research

Structure-Reactivity Relationships in N-Nitrosoaniline Derivatives

The chemical behavior of N-nitrosoaniline derivatives is significantly influenced by their molecular structure. The nitroso group (N=O) plays a crucial role in the reactivity of these compounds. Due to resonance, there is a significant double bond character in the N-N bond, which hinders rotation. nih.gov The N-nitroso moiety can also function as a directing group in metal-catalyzed reactions, facilitating C-H activation at the ortho position through the formation of cyclic ortho-metalated complexes. nih.govacs.org This directing-group capability is a key aspect of their reactivity, enabling specific functionalization of the aromatic ring. nih.gov Under acidic conditions, N-aryl-N-alkyl nitrosamines can also undergo the Fischer-Hepp rearrangement. nih.govacs.org

Substituents on the aromatic ring of N-nitrosoanilines have a profound impact on their reaction pathways and efficiency, largely by altering the electronic properties of the molecule. In rhodium(III)-catalyzed C-H activation and oxidative coupling reactions with allyl alcohols, the nature of the substituent dictates the reaction's success and yield.

Generally, electron-donating groups and electron-withdrawing groups on the benzene (B151609) ring are well-tolerated in these catalytic cycles. For instance, p-substituted electron-donating groups like methyl (-Me) and isopropyl (-iPr) on N-nitrosoaniline provide good yields in oxidative alkylation reactions. frontiersin.org Similarly, aryl halides such as bromide, chloride, and fluoride at the para-position are stable under the reaction conditions and lead to high product yields. frontiersin.org Sensitive and electron-withdrawing functionalities, including -CF₃, -CN, and -COOCH₃, are also compatible with the reaction, resulting in successful product isolation. frontiersin.org

The position of the substituent also influences the reaction's regioselectivity. For meta-substituted N-nitrosoanilines, C-H activation typically occurs at the less sterically hindered ortho position. frontiersin.org This demonstrates that both electronic and steric factors governed by the substituents play a critical role in determining the outcome of the reaction.

| Substituent (at para-position) | Product Yield (%) | Substituent Type |

|---|---|---|

| -Me | 78 | Electron-Donating |

| -iPr | 79 | Electron-Donating |

| -Br | 80 | Halogen |

| -Cl | 83 | Halogen |

| -F | 81 | Halogen |

| -CF3 | 73 | Electron-Withdrawing |

| -CN | 75 | Electron-Withdrawing |

| -COOCH3 | 80 | Electron-Withdrawing |

The length and structure of the N-alkyl chain in N-nitrosoaniline derivatives can influence their reactivity, primarily through steric effects. Research into various classes of organic compounds has shown that altering the alkyl chain length can significantly impact physical properties and biological activity, establishing a clear structure-activity relationship. chemrxiv.orgnih.gov This principle extends to chemical reactivity, where the size of the alkyl group can affect the approach of reactants and the stability of transition states.

In the context of rhodium-catalyzed C-H activation, variations in the N-alkyl group of N-nitrosoanilines have been studied. For example, a comparison between N-methyl and N-ethyl substituted 2-methyl-N-nitrosoaniline in reactions with allyl alcohols showed that both substrates participated well under the standard reaction conditions. frontiersin.org The corresponding products were obtained in good yields, specifically 72% for the N-methyl derivative and 70% for the N-ethyl derivative. frontiersin.org This indicates that for small alkyl chains like methyl and ethyl, the influence on the reactivity profile in this specific catalytic system is minimal, with both groups allowing the reaction to proceed efficiently. frontiersin.org

Related Ethanolamine (B43304) Derivatives in Synthetic Chemistry

Ethanolamine and its derivatives are versatile building blocks in synthetic chemistry due to their bifunctional nature, possessing both a nucleophilic amine and a hydroxyl group.

N-alkylated ethanolamines are important intermediates used in the synthesis of a wide array of chemical products across various industries. researchgate.net Their applications stem from their ability to be transformed into more complex molecules.

Key applications include:

Surfactants: N-alkylated diethanolamines are used as synthons to create novel double-tailed and gemini surfactants. researchgate.net

Water Treatment: They serve as precursors for flocculants, which are essential in water purification processes. basf.com

Gas Treatment: These compounds are used to produce chemicals for gas scrubbing, where they help remove acidic gases like H₂S and CO₂ from gas streams. basf.comwikipedia.org

Pharmaceuticals: Ethanolamine derivatives are important intermediates in the synthesis of numerous drugs, including local anesthetics. chemrxiv.org

Industrial Additives: They are used as starting materials for corrosion inhibitors, additives for metalworking fluids, and as binders between pigments and resins in the coatings industry. basf.comwikipedia.org They are also used to produce fabric softeners and polyurethanes. basf.com

The synthesis of mono-N-alkylated ethanolamines can be challenging as it often produces N,N-dialkylated by-products. chemrxiv.orgchemrxiv.org Methodologies to achieve selective N-monoalkylation are therefore of significant interest to ensure a pure supply of these valuable precursors. chemrxiv.org

Functionalized ethanolamines, particularly monoethanolamine (MEA), are key reactants in catalytic processes for producing valuable chemicals like ethylenediamine (EDA). mdpi.com The design of catalysts for these transformations focuses on achieving high conversion and selectivity.

In the amination of ethanolamine, a synergetic effect between metal sites and acidic support sites is often necessary. researchgate.net For instance, in cobalt-modified H-ZSM-5 catalysts, Co⁰ is believed to be the active site for hydrogenation/dehydrogenation steps, while the acid sites on the H-ZSM-5 support are active for the amination process itself. researchgate.net

Catalyst systems developed for the selective synthesis of EDA from MEA include:

Supported Metal Catalysts: Nickel or cobalt-based catalysts are used for the reductive amination of MEA. mdpi.com Bimetallic catalysts, such as Co-Cu/γ-Al₂O₃, have also shown high activity and good selectivity. nih.gov

Zeolite Catalysts: Acidic supports like H-ZSM-5 and H-MOR play a crucial role in the amination of ethanolamine. mdpi.comresearchgate.net Modifying these zeolites, for example through alkali treatment, can improve diffusion and reactivity, leading to excellent catalytic performance under milder conditions. mdpi.com

Homogeneous Catalysts: Ionic liquids have been designed to catalyze the conversion of ethylene (B1197577) glycol and MEA to EDA. nih.govacs.org In one such system, a sulfonic group-functionalized Brønsted acid and a Lewis acidic cation promote dehydrogenation, while a transition-metal anion facilitates the hydrogenation of imine intermediates, demonstrating cooperative catalysis. nih.govacs.org

Inorganic and Organometallic Applications of Ethanolamine Derivatives

The nitrogen and oxygen atoms in ethanolamine derivatives make them excellent ligands for coordinating with metal ions, leading to a wide range of applications in inorganic and organometallic chemistry.

Ethanolamine-derived ligands, particularly Schiff bases formed from their condensation with aldehydes or ketones, can coordinate with various metal(II) ions such as Co(II), Cu(II), Ni(II), and Zn(II). nih.govtees.ac.uk The resulting metal complexes often exhibit significantly enhanced biological activities (e.g., antibacterial and antifungal) compared to the uncomplexed ligands, an effect attributed to chelation. nih.govtandfonline.com The use of Schiff base ligands allows for the tuning of the electronic and steric properties of the metal complexes, which can influence their subsequent reactivity and application. tees.ac.uk

Furthermore, the N-nitrosoaniline framework itself has direct applications in organometallic chemistry. The N-nitroso group can act as an effective directing group in metal-catalyzed C–H activation reactions. nih.govacs.org This process involves the formation of stable, cyclic ortho-metalated complexes with transition metals like rhodium, which serve as key intermediates in the synthesis of functionalized aniline (B41778) derivatives. nih.govfrontiersin.org This demonstrates that both the ethanolamine and the N-nitrosoaniline moieties of compounds like 2-(N-Ethyl-p-nitrosoanilino)ethanol have relevance in the design of metal-containing structures.

Advanced Research Directions and Future Perspectives

Catalyst Design and Ligand Development Utilizing the N-Nitrosoaniline Scaffold

The N-nitroso group has been identified as a versatile and sometimes traceless directing group in transition-metal-catalyzed reactions. researchgate.net This functionality is crucial for C-H bond functionalization, a key process in organic synthesis. The N-nitrosoaniline scaffold can form stable five-membered metallacycle intermediates with various transition metals like rhodium, palladium, cobalt, iridium, and ruthenium. researchgate.net This interaction facilitates the regioselective activation of otherwise inert C-H bonds, allowing for the construction of complex molecules. researchgate.netresearchgate.net

Future research will likely focus on designing chiral ligands based on the 2-(N-Ethyl-p-nitrosoanilino)ethanol framework for asymmetric catalysis. The presence of the hydroxyl group offers a secondary coordination site, which could be exploited to create bidentate ligands that enforce specific stereochemical outcomes in catalytic reactions. The synergy between the metal center and the ligand is crucial for activating substrates, as seen in other complex catalytic systems. wur.nl

Table 1: Transition Metals Used in N-Nitrosoaniline Directed C-H Functionalization

| Transition Metal | Application in C-H Functionalization | Reference |

|---|---|---|

| Rhodium (Rh) | Olefination, cyclization reactions. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Palladium (Pd) | Construction of C-C, C-O, C-N, and C-X bonds. researchgate.net | researchgate.net |

| Cobalt (Co) | Ortho C-H bond functionalization. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Iridium (Ir) | Ortho C-H bond functionalization. researchgate.net | researchgate.net |

Sustainable Synthesis Methodologies for N-Nitrosoaniline Derivatives

Traditional methods for synthesizing N-nitroso compounds often rely on the use of nitrous acid generated from sodium nitrite (B80452) and a strong mineral acid, which can be harsh and environmentally taxing. rsc.org Modern research is increasingly focused on developing greener and more sustainable synthetic routes.

Recent advancements include the use of tert-butyl nitrite (TBN) under solvent-free, metal-free, and acid-free conditions. rsc.orgschenautomacao.com.br This method offers high yields, an easy isolation procedure, and tolerance for various sensitive functional groups. rsc.orgresearchgate.net Flow chemistry presents another promising avenue, enabling the synthesis of N-nitrosamines with reagents like TBN in continuous processes, which can offer better control, safety, and scalability. schenautomacao.com.brresearchgate.net Electrochemical methods are also emerging, using sodium nitrite in a process that avoids harsh acids and other toxic chemicals. researchgate.net Furthermore, the potential for biocatalysis, using bacterial enzyme systems to perform N-nitrosation at neutral pH, is an area of growing interest. nih.gov

Table 2: Comparison of Synthesis Methods for N-Nitroso Compounds

| Method | Reagents | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Traditional | Sodium Nitrite, Mineral Acid | Strong acidic conditions | Well-established | rsc.org |

| Green Chemistry | tert-Butyl Nitrite (TBN) | Solvent-free, metal-free, acid-free | High yields, mild conditions, broad scope | rsc.orgresearchgate.net |

| Flow Chemistry | TBN or other nitrosating agents | Continuous flow reactor | Enhanced safety, scalability, control | schenautomacao.com.brresearchgate.net |

| Electrochemical | Sodium Nitrite | Electrolytic cell | Mild conditions, avoids strong acids | researchgate.net |

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Understanding the intricate mechanisms of reactions involving this compound requires sophisticated analytical techniques. In-situ spectroscopy is a powerful tool for monitoring transient species and reaction intermediates under real operating conditions. youtube.com Techniques such as Attenuated Total Reflectance (ATR) infrared spectroscopy can be used to probe surface species on a catalyst, providing insights into the reaction pathway. youtube.com

For N-nitrosation reactions, which can be rapid and complex, in-situ monitoring is essential. Two-photon fluorescence microscopy has been employed to detect nitric oxide (NO), a key species in nitrosation, in real-time within biological systems, showcasing the potential for advanced imaging in chemical reaction analysis. rsc.org The development of specialized spectroscopic cells and methods with high time resolution will be critical to unraveling the kinetics and mechanisms of reactions involving the N-nitrosoaniline scaffold. youtube.com

Theoretical Predictions for Novel Reactivity and Selectivity

Computational chemistry and theoretical studies, such as Density Functional Theory (DFT), are becoming indispensable for predicting the behavior of molecules like this compound. These methods can elucidate the electronic structure, bonding characteristics, and reaction energetics. For instance, theoretical studies have been used to understand the coordination modes of nitroso compounds with metal oxides and the relationship between N=O and C-N bond vibrations. researchgate.net

Future theoretical work could focus on modeling the transition states of catalytic cycles involving N-nitrosoaniline-derived ligands to predict enantioselectivity. By calculating the energy barriers for different reaction pathways, researchers can rationally design catalysts for specific transformations. Such predictive power accelerates the discovery of new reactions and enhances the efficiency of existing ones, guiding experimental efforts toward the most promising avenues.

Role in Advanced Materials Science Applications

The functional groups present in this compound make it a candidate for incorporation into advanced functional polymers and materials. mdpi.com The aromatic nitroso group can influence the electronic and optical properties of a polymer backbone. N-nitrosoanilines have been noted for their use as intermediates in the synthesis of dyes, such as oxazine (B8389632) and thiazine (B8601807) dyes. google.com

There is potential for developing smart materials, such as chemo-sensors or stimuli-responsive polymers. For example, polymers incorporating the N-nitrosoaniline moiety could exhibit changes in conductivity or color upon interaction with specific analytes. mdpi.com The combination of conducting polymers like polyaniline with hydrogels has led to materials used in actuators, sensors, and supercapacitors. mdpi.comresearchgate.net Integrating derivatives of this compound into such composite systems could impart novel functionalities, opening up applications in flexible electronics, soft robotics, and biomedical devices. nih.govresearchgate.net

Q & A

Q. What are the key experimental parameters to optimize the synthesis of 2-(N-Ethyl-p-nitrosoanilino)ethanol?

- Methodological Answer : Synthesis optimization requires a factorial design approach to evaluate variables such as reactant concentration (e.g., 2–6 g/L), temperature (24–34°C), and reaction time (60–120 hours). For example, demonstrates that higher yields (e.g., 0.241 g/g at 29°C, 90 hours) are achieved when balancing these parameters. Statistical tools like response surface methodology (RSM) can identify interactions between variables. Precursor selection and nitroso group stabilization (e.g., using ethanol as a solvent) are also critical, as noted in Ashford’s production protocols for similar compounds .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer : High-resolution nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the nitrosoanilino and ethanol moieties. Liquid chromatography-mass spectrometry (LC-MS) can detect impurities, while Fourier-transform infrared (FTIR) spectroscopy validates functional groups. Safety data sheets (e.g., ) emphasize the need for purity >98% to minimize hazardous byproducts. Thermogravimetric analysis (TGA) further assesses thermal stability during characterization .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Nitroso compounds require strict adherence to OSHA and WHMIS 2015 standards. Use fume hoods to avoid inhalation of vapors, and wear nitrile gloves and safety goggles to prevent skin/eye contact (Category 2A/2B hazards). Emergency rinsing protocols (e.g., 15-minute eye irrigation) and spill containment measures are mandatory, as outlined in . Toxicity data gaps necessitate assuming high risk, requiring institutional review board (IRB) approval for in vivo studies .

Advanced Research Questions

Q. How can computational models predict the thermodynamic stability of this compound under varying conditions?

- Methodological Answer : Density functional theory (DFT) calculations can model the compound’s electronic structure and nitroso group reactivity. ’s "centerpiece" approach for vaporization enthalpies can be adapted using software like Gaussian or ORCA. Molecular dynamics simulations (e.g., NAMD) assess stability in ethanol/water mixtures, critical for applications in membrane-based separations (see ). Validate predictions with differential scanning calorimetry (DSC) and compare against experimental phase diagrams .

Q. What strategies resolve contradictions in reported catalytic efficiencies for nitroso group reactions?

- Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., trace moisture, oxygen levels). Replicate experiments under inert atmospheres (argon/glovebox) and standardize catalyst loading (e.g., 5 mol% Pd/C). ’s dataset shows yield variations (e.g., Run 23: 0.24 g/g vs. Run 28: 0.248 g/g at identical conditions), suggesting stochastic experimental noise. Use multivariate ANOVA to isolate significant factors and apply error-propagation models to refine reproducibility .

Q. How can researchers investigate the compound’s role in inhibiting methane production during microbial fermentation?

- Methodological Answer : Design anaerobic batch reactors with ruminal fluid inoculum (e.g., from bovine sources). Introduce this compound at 0.1–1.0 mM concentrations and monitor methane via gas chromatography (GC). Compare against 2-nitroethanol’s inhibitory mechanisms (), which disrupt methyl-coenzyme M reductase. Metagenomic profiling (16S rRNA sequencing) can identify shifts in methanogen populations. Control pH (6.5–7.0) and temperature (39°C) to mimic ruminal conditions .

Data Integration and Validation

-

Key Variables from Experimental Designs :

Parameter Range Tested Optimal Value (Yield) Source Temperature 24–34°C 29°C (0.241 g/g) Reaction Time 60–120 hours 90 hours Solvent (Ethanol) 2–6 g/L 4 g/L -

Safety Thresholds :

Hazard Type Precautionary Measure Reference Skin/Irritation Nitrile gloves, 0.1 mm thickness Inhalation Risk Fume hood with ≥100 ft/min airflow

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.